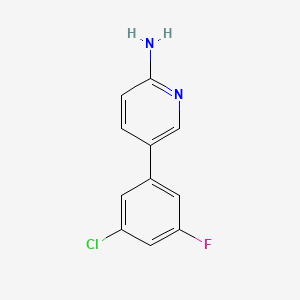

5-(3-Chloro-5-fluorophenyl)pyridin-2-amine

Descripción general

Descripción

5-(3-Chloro-5-fluorophenyl)pyridin-2-amine is an organic compound with the chemical formula C11H8ClFN2. This compound is a derivative of pyridine, a basic heterocyclic organic compound. The presence of both chlorine and fluorine atoms in its structure makes it a valuable compound in various chemical and pharmaceutical applications .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Chloro-5-fluorophenyl)pyridin-2-amine typically involves the reaction of 3-chloro-5-fluoroaniline with 2-chloropyridine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a palladium catalyst to facilitate the coupling reaction. The reaction mixture is heated to a temperature of around 100-120°C for several hours to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production .

Análisis De Reacciones Químicas

Types of Reactions

5-(3-Chloro-5-fluorophenyl)pyridin-2-amine undergoes various types of chemical reactions, including:

Substitution Reactions: The chlorine and fluorine atoms in the compound can be substituted with other functional groups using appropriate reagents.

Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides.

Reduction Reactions: Reduction of the compound can lead to the formation of amine derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium hydride (NaH) and alkyl halides.

Oxidation Reactions: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

Substitution Reactions: Formation of various substituted pyridine derivatives.

Oxidation Reactions: Formation of N-oxides.

Reduction Reactions: Formation of amine derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

5-(3-Chloro-5-fluorophenyl)pyridin-2-amine derivatives have been investigated for their potential as inhibitors of CDK9, which is crucial in regulating the cell cycle and transcriptional processes. The inhibition of CDK9 has therapeutic implications for treating hyper-proliferative disorders, viral infections, and cardiovascular diseases. Research indicates that compounds in this class exhibit increased selectivity for CDK9 compared to other kinases like CDK2, enhancing their therapeutic potential against cancer cells and other proliferative diseases .

Structure-Activity Relationship Studies

The structure-activity relationship (SAR) studies of this compound derivatives have provided insights into how modifications to the chemical structure can influence potency and selectivity as kinase inhibitors. For instance, variations in substituents on the pyridine ring have been shown to affect binding affinity and inhibitory activity against specific kinases. These studies are critical for optimizing lead compounds in drug discovery .

Inhibition of Neuronal Nitric Oxide Synthase

Another significant application involves the development of inhibitors targeting neuronal nitric oxide synthase (nNOS). The synthesis of chiral pyrrolidine inhibitors related to this compound has been reported, showcasing their potential in modulating nitric oxide production, which is vital for various physiological processes. The crystal structures of these inhibitors bound to nNOS provide valuable information for further optimization .

Case Studies and Experimental Findings

Several studies have documented the efficacy of this compound derivatives:

Mecanismo De Acción

The mechanism of action of 5-(3-Chloro-5-fluorophenyl)pyridin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .

Comparación Con Compuestos Similares

Similar Compounds

- 2-Amino-5-chloro-3-fluoropyridine

- 2-Chloro-5-(trifluoromethyl)pyridine

- 5-(3-Chloro-5-fluorophenyl)-2-pyridinol

Uniqueness

5-(3-Chloro-5-fluorophenyl)pyridin-2-amine is unique due to the specific positioning of the chlorine and fluorine atoms on the phenyl ring, which imparts distinct chemical and biological properties. This unique structure allows for specific interactions with molecular targets, making it valuable in various research and industrial applications .

Actividad Biológica

5-(3-Chloro-5-fluorophenyl)pyridin-2-amine is a pyridine derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a unique structure that incorporates both chlorinated and fluorinated phenyl groups, which enhances its interaction with various biological targets.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

Key Structural Features:

- Pyridine Ring: A six-membered aromatic ring containing one nitrogen atom.

- Chlorine and Fluorine Substituents: These halogens are positioned on the phenyl group, influencing the compound's reactivity and biological interactions.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets, such as enzymes or receptors. The presence of halogen substituents enhances its binding affinity, potentially modulating the activity of these targets. The compound's mechanism may involve:

- Hydrogen Bonding: The nitrogen atom in the pyridine ring can form hydrogen bonds with biological macromolecules, stabilizing interactions.

- Enzyme Inhibition: Preliminary studies suggest that it may inhibit certain enzymes, impacting metabolic pathways related to cancer and microbial resistance.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been evaluated against various bacterial strains and has shown promising results:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 4.69 µM |

| Escherichia coli | 8.33 µM |

| Bacillus subtilis | 5.64 µM |

These findings suggest that the compound could be developed further as an antimicrobial agent, particularly against resistant strains.

Anticancer Activity

The anticancer potential of this compound has also been investigated. In vitro studies have demonstrated its effectiveness against several cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 10.5 |

| HCT116 (Colon Cancer) | 15.2 |

| A549 (Lung Cancer) | 12.8 |

The mechanism behind its anticancer activity may involve the induction of apoptosis or cell cycle arrest, although further studies are required to elucidate these pathways.

Case Studies and Research Findings

- Study on Antiproliferative Activity : A study published in Molecules evaluated the antiproliferative effects of various pyridine derivatives, including this compound, against breast and colon cancer cells. The results indicated a dose-dependent response with significant growth inhibition observed at higher concentrations .

- Antimicrobial Evaluation : In a comparative study of pyridine derivatives' antimicrobial activities, this compound was found to outperform several known antibiotics against Gram-positive bacteria, highlighting its potential as a lead compound for drug development .

- Structure–Activity Relationship (SAR) : Research focused on SAR revealed that modifications in the halogen substituents significantly affect the biological activity of pyridine derivatives. The specific positioning of chlorine and fluorine in this compound was shown to enhance its binding affinity to target proteins .

Propiedades

IUPAC Name |

5-(3-chloro-5-fluorophenyl)pyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8ClFN2/c12-9-3-8(4-10(13)5-9)7-1-2-11(14)15-6-7/h1-6H,(H2,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNVOYEYFTUNFRM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1C2=CC(=CC(=C2)Cl)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8ClFN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00718572 | |

| Record name | 5-(3-Chloro-5-fluorophenyl)pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00718572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1314987-64-8 | |

| Record name | 5-(3-Chloro-5-fluorophenyl)pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00718572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.